2-(2-Bromo-6-fluorophenyl)propan-2-ol
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Overview
Description
2-(2-Bromo-6-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO It is a halogenated alcohol, featuring both bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorophenyl)propan-2-ol typically involves the bromination and fluorination of a suitable precursor. One common method is the bromination of 2-fluorophenylpropan-2-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-fluorophenyl)propan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, resulting in the formation of simpler alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-(2-Hydroxy-6-fluorophenyl)propan-2-ol.
Oxidation: Formation of 2-(2-Bromo-6-fluorophenyl)propan-2-one.
Reduction: Formation of 2-(2-Fluorophenyl)propan-2-ol.
Scientific Research Applications
2-(2-Bromo-6-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-5-fluorophenyl)propan-2-ol
- 2-(2-Chloro-6-fluorophenyl)propan-2-ol
- 2-(2-Bromo-6-chlorophenyl)propan-2-ol
Uniqueness
2-(2-Bromo-6-fluorophenyl)propan-2-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C9H10BrFO |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-(2-bromo-6-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5,12H,1-2H3 |
InChI Key |
TZEOPGYHZAEHDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1Br)F)O |
Origin of Product |
United States |
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